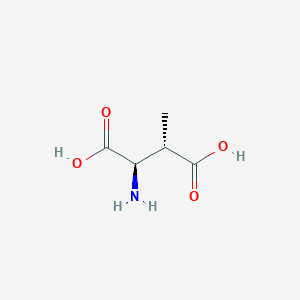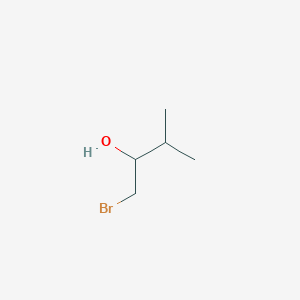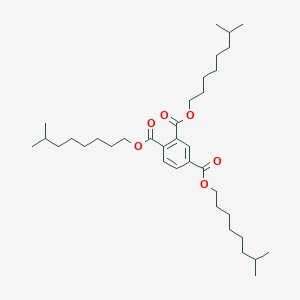
Vinyltriphenylphosphonium bromide
説明
Vinyltriphenylphosphonium bromide is a chemical compound that has found various applications in the field of organic chemistry, particularly in the synthesis of nitrogen heterocycles, such as substituted pyrroles, through condensation reactions. It is involved in a two-step process that includes an initial reversible addition to form an unstabilized Wittig reagent, followed by an intramolecular Wittig reaction. This compound has been instrumental in expanding methodologies for synthesizing heterocyclic systems beyond pyrroles, demonstrating its versatility in organic synthesis (Cooney, Beaver, & McEwen, 1985).
Synthesis Analysis
Vinyltriphenylphosphonium bromide, also known as Schweizer's salt, is synthesized through the reaction of phenyllithium with vinyltriphenylphosphonium bromide. This reaction yields various products, including phosphinemethylenes, albeit in varying yields depending on the reagents used. The methodology for synthesizing this compound includes the in situ generation of the vinylphosphonium salt, which is crucial for the subsequent reactions it undergoes (Seyferth & Fogel, 1966).
Molecular Structure Analysis
The molecular structure of vinyltriphenylphosphonium bromide derivatives has been studied extensively. For example, the reaction of triphenylphosphine hydrobromide with phenylpropiolic acid leads to the formation of isomeric vinylphosphonium salts, which can be converted into 2-ethoxycarbonyl derivatives through zwitterionic intermediates. This structural analysis sheds light on the reactivity and potential applications of these compounds in organic synthesis (Schweizer & Wehman, 1970).
Chemical Reactions and Properties
The reactivity of vinyltriphenylphosphonium bromide with alkyl, alkenyl, and aryl cuprates has been explored, demonstrating its utility in the synthesis of phosphoranes. This reaction showcases the compound's role in Wittig condensation reactions, which are pivotal in organic synthesis for creating carbon-carbon double bonds. The addition of hexamethylphosphoramide significantly influences the Z:E ratio of the Wittig condensation products, highlighting the compound's versatility in chemical reactions (Just & O'Connor, 1985).
Physical Properties Analysis
The synthesis of tetra(vinyl)phosphonium salts, including vinyltriphenylphosphonium derivatives, involves a high-yield process that includes hydrophosphination, quaternarization, acetylation, and careful elimination of acetic acid. The physical properties, including the crystal structure of these salts, have been characterized, revealing low-symmetry conformations in the ground state, which is significant for understanding the behavior and reactivity of these compounds (Monkowius, Nogai, & Schmidbaur, 2004).
Chemical Properties Analysis
The chemical modification of polymers with triphenylphosphine to produce poly(vinylbenzyltriphenylphosphonium perbromide) illustrates the broad range of chemical properties associated with vinyltriphenylphosphonium bromide derivatives. These modified polymers have been used as efficient catalysts for bromination reactions, showcasing the compound's utility in enhancing reactivity and selectivity in organic transformations (Akelah, Hassanein, & Abdel-galil, 1984).
科学的研究の応用
-
Asymmetric Conjugate Addition and Intramolecular Cyclization
- Application: Vinyltriphenylphosphonium bromide is used as a reactant in asymmetric conjugate addition and intramolecular cyclization reactions .
- Method: The exact method can vary, but generally involves the reaction of Vinyltriphenylphosphonium bromide with other reagents under specific conditions .
- Results: The outcomes of these reactions can lead to the formation of various organic compounds .
-
Condensation with Benzoxazinediones
- Application: It’s used in condensation reactions with benzoxazinediones .
- Method: The exact method can vary, but generally involves the reaction of Vinyltriphenylphosphonium bromide with benzoxazinediones under specific conditions .
- Results: The outcomes of these reactions can lead to the formation of various organic compounds .
-
Intramolecular Dehydrobromination
- Application: It’s used in intramolecular dehydrobromination reactions .
- Method: The exact method can vary, but generally involves the reaction of Vinyltriphenylphosphonium bromide with other reagents under specific conditions .
- Results: The outcomes of these reactions can lead to the formation of various organic compounds .
-
- Application: Vinyltriphenylphosphonium bromide is used in the Schweizer reaction .
- Method: The exact method can vary, but generally involves the reaction of Vinyltriphenylphosphonium bromide with other reagents under specific conditions .
- Results: The outcomes of these reactions can lead to the formation of various organic compounds .
-
Cycloaddition with Nitro Ketone
- Application: It’s used in cycloaddition reactions with nitro ketone .
- Method: The exact method can vary, but generally involves the reaction of Vinyltriphenylphosphonium bromide with nitro ketone under specific conditions .
- Results: The outcomes of these reactions can lead to the formation of various organic compounds .
-
- Application: Vinyltriphenylphosphonium bromide is used in the formation of Baylis-Hillman adducts .
- Method: The exact method can vary, but generally involves the reaction of Vinyltriphenylphosphonium bromide with other reagents under specific conditions .
- Results: The outcomes of these reactions can lead to the formation of various organic compounds .
-
- Application: Vinyltriphenylphosphonium bromide is used as a reagent for the synthesis of heterocycles .
- Method: The exact method can vary, but generally involves the reaction of Vinyltriphenylphosphonium bromide with other reagents under specific conditions .
- Results: The outcomes of these reactions can lead to the formation of various heterocyclic compounds .
-
- Application: Vinyltriphenylphosphonium bromide is used in nucleophilic addition reactions .
- Method: The exact method can vary, but generally involves the reaction of Vinyltriphenylphosphonium bromide with a nucleophile .
- Results: The outcomes of these reactions can lead to the formation of phosphorus ylides .
-
- Application: Vinyltriphenylphosphonium bromide is used in Wittig reactions .
- Method: The exact method can vary, but generally involves the reaction of Vinyltriphenylphosphonium bromide with a carbonyl-containing nucleophile .
- Results: The outcomes of these reactions can lead to the formation of carbo- and heterocyclic systems .
-
- Application: Compounds with a triphenylphosphonium residue in their structure, like Vinyltriphenylphosphonium bromide, can be used as effective carriers of anticancer drugs .
- Method: The exact method can vary, but generally involves the conjugation of Vinyltriphenylphosphonium bromide with an anticancer drug .
- Results: The outcomes of these reactions can lead to the formation of drug-carrier conjugates that can be used for targeted drug delivery .
-
- Application: Compounds with a triphenylphosphonium residue in their structure, like Vinyltriphenylphosphonium bromide, can be used as effective carriers of antioxidants .
- Method: The exact method can vary, but generally involves the conjugation of Vinyltriphenylphosphonium bromide with an antioxidant .
- Results: The outcomes of these reactions can lead to the formation of antioxidant-carrier conjugates that can be used for targeted antioxidant delivery .
-
Carrier of Functional Probes into the Mitochondria
- Application: Compounds with a triphenylphosphonium residue in their structure, like Vinyltriphenylphosphonium bromide, can be used as effective carriers of functional probes into the mitochondria .
- Method: The exact method can vary, but generally involves the conjugation of Vinyltriphenylphosphonium bromide with a functional probe .
- Results: The outcomes of these reactions can lead to the formation of probe-carrier conjugates that can be used for targeted delivery of probes into the mitochondria .
特性
IUPAC Name |
ethenyl(triphenyl)phosphanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18P.BrH/c1-2-21(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20;/h2-17H,1H2;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRAYVWUMBAJVGH-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10964684 | |
| Record name | Ethenyl(triphenyl)phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10964684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Vinyltriphenylphosphonium bromide | |
CAS RN |
5044-52-0 | |
| Record name | Phosphonium, ethenyltriphenyl-, bromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5044-52-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triphenylvinylphosphonium bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005044520 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vinyltriphenylphosphonium bromide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84065 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethenyl(triphenyl)phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10964684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triphenylvinylphosphonium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.401 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-Ethyl-3-methyl-7-oxa-3-azabicyclo[4.1.0]heptane](/img/structure/B44406.png)



![Silane, (1,1-dimethylethyl)dimethyl[(1-methyl-3-butynyl)oxy]-](/img/structure/B44415.png)



![[(E)-3-[5-methoxy-3-(methoxycarbonyloxymethyl)-1-methyl-4,7-dioxoindol-2-yl]prop-2-enyl] methyl carbonate](/img/structure/B44419.png)


![(2S,3aR,6aR)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B44423.png)